molecular formula C12H19NO5 B2552973 2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid CAS No. 1823258-36-1

2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid

Cat. No. B2552973
CAS RN: 1823258-36-1
M. Wt: 257.286
InChI Key: UVWFHBRMKZMOKN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a rigid linker used in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . It’s part of a class of molecules designed to degrade specific proteins within cells .

Mechanism of Action

The compound works by incorporating rigidity into the linker region of bifunctional protein degraders. This may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .

Future Directions

The future directions of this compound largely involve its use in PROTAC development for targeted protein degradation . This represents a promising approach in drug discovery and development, particularly for diseases where certain proteins are known to play a key role.

properties

IUPAC Name

2-[(3S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-13)7-17-8(12)4-9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWFHBRMKZMOKN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)COC2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)CO[C@H]2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptan-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.